molecular formula C11H16N4O4 B8300271 tert-Butyl 3-(3-Nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate

tert-Butyl 3-(3-Nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate

Cat. No. B8300271
M. Wt: 268.27 g/mol
InChI Key: SBARUEVZQHKBAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 3-(3-Nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C11H16N4O4 and its molecular weight is 268.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 3-(3-Nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 3-(3-Nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

tert-Butyl 3-(3-Nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate

Molecular Formula

C11H16N4O4

Molecular Weight

268.27 g/mol

IUPAC Name

tert-butyl 3-(3-nitropyrazol-1-yl)azetidine-1-carboxylate

InChI

InChI=1S/C11H16N4O4/c1-11(2,3)19-10(16)13-6-8(7-13)14-5-4-9(12-14)15(17)18/h4-5,8H,6-7H2,1-3H3

InChI Key

SBARUEVZQHKBAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2C=CC(=N2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer and nitrogen inlet was charged with DMF (20 mL), 3-nitro-1H-pyrazole (1.00 g, 8.84 mmol), N-tert-butoxycarbonyl-3-iodoazetidine (3.00 g, 10.6 mmol) and potassium carbonate (2.45 g, 17.7 mmol), and the reaction mixture was stirred at 60° C. for 16 h. After this time the reaction was concentrated to dryness under reduced pressure, and the resulting residue was mixed with methylene chloride (15 mL) and water (15 mL). The aqueous layer was separated and extracted with methylene chloride (2×15 mL). The combined organic extracts were dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by column chromatography to afford an 80% yield (1.92 g) of 105a as a yellow oil: 1H NMR (300 MHz, CDCl3) δ 7.64 (d, 1H, J=2.4 Hz), 6.97 (d, 1H, J=2.4 Hz), 5.13 (m, 1H), 4.44 (m, 2H), 4.33 (m, 2H), 1.47 (s, 9H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
80%

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